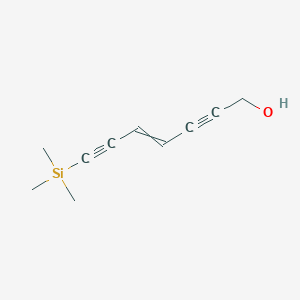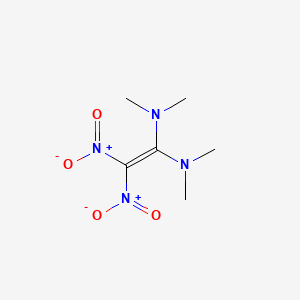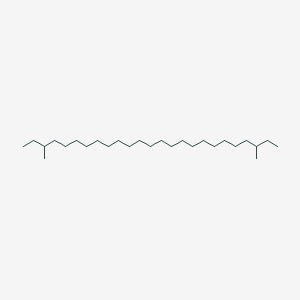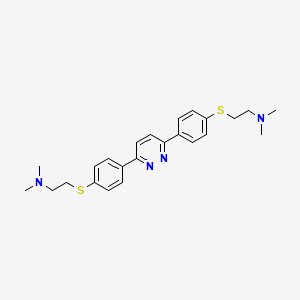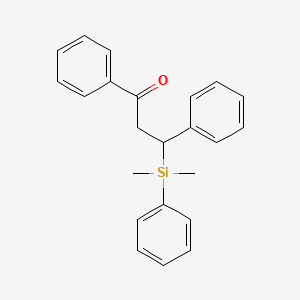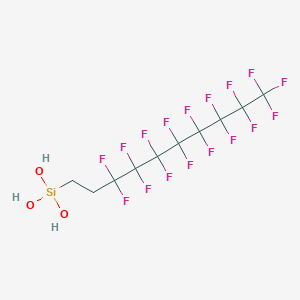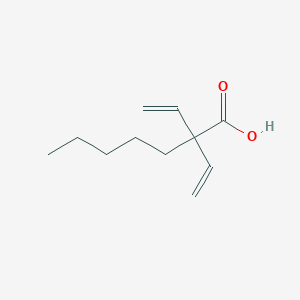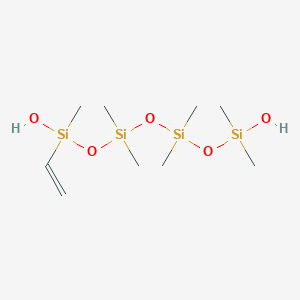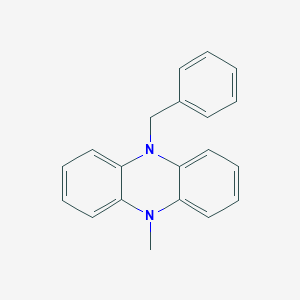
5-Benzyl-10-methyl-5,10-dihydrophenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-10-methyl-5,10-dihydrophenazine is a chemical compound with the molecular formula C20H18N2 It is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-10-methyl-5,10-dihydrophenazine typically involves the reaction of appropriate benzyl and methyl-substituted precursors under controlled conditions. One common method includes the condensation of benzylamine with a methyl-substituted phenazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-10-methyl-5,10-dihydrophenazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized phenazine compounds.
Applications De Recherche Scientifique
5-Benzyl-10-methyl-5,10-dihydrophenazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in studies involving electron transfer processes and as a probe for investigating biological redox reactions.
Industry: It may be used in the production of dyes, pigments, and other materials requiring stable, nitrogen-containing heterocycles.
Mécanisme D'action
The mechanism of action of 5-Benzyl-10-methyl-5,10-dihydrophenazine involves its ability to participate in redox reactions. It can act as an electron donor or acceptor, making it useful in various biochemical and industrial processes. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate electron transfer, contributing to its biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-5,10-dihydrophenazine
- 5,10-Dimethyldihydrophenazine
- 5,10-Dihydrophenazine
Uniqueness
Compared to similar compounds, 5-Benzyl-10-methyl-5,10-dihydrophenazine is unique due to the presence of both benzyl and methyl groups. These substituents can influence its chemical reactivity, stability, and potential applications. The benzyl group, in particular, can enhance its ability to participate in specific reactions and interactions, making it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
125106-04-9 |
|---|---|
Formule moléculaire |
C20H18N2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
5-benzyl-10-methylphenazine |
InChI |
InChI=1S/C20H18N2/c1-21-17-11-5-7-13-19(17)22(15-16-9-3-2-4-10-16)20-14-8-6-12-18(20)21/h2-14H,15H2,1H3 |
Clé InChI |
CBSIZSYEBDYJSA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


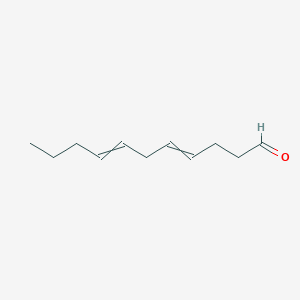
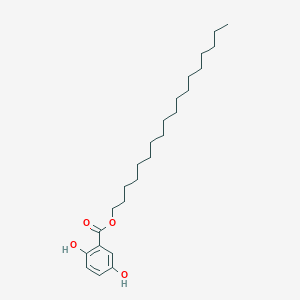

![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)

